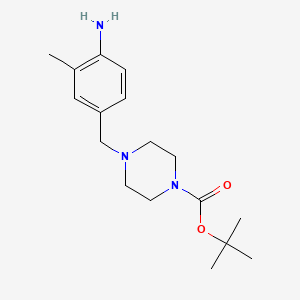

tert-Butyl 4-(4-amino-3-methylbenzyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(4-amino-3-methylbenzyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-amino-3-methylbenzyl substituent at the 4-position of the piperazine ring. Piperazine-based compounds are widely utilized in pharmaceutical chemistry due to their ability to modulate solubility, bioavailability, and target binding through hydrogen bonding and ionic interactions . This compound serves as a critical intermediate in synthesizing bioactive molecules, particularly benzimidazoles, owing to its aromatic amine functionality and steric protection provided by the tert-butyl group .

Properties

IUPAC Name |

tert-butyl 4-[(4-amino-3-methylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-13-11-14(5-6-15(13)18)12-19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10,12,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLHWSVJMBRBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a ligand in biochemical assays to study receptor-ligand interactions. Medicine: Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-amino-3-methylbenzyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group in the benzyl moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The piperazine ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating Groups (e.g., methoxy) : Improve solubility but may compromise stability in acidic environments .

- Electron-Withdrawing Groups (e.g., cyano, fluoro): Enhance binding affinity to targets but may reduce synthetic yields or metabolic stability .

Piperazine Core Modifications

Variations in the piperazine ring’s substitution pattern significantly alter molecular interactions:

- tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate: Incorporation of a cyanopyridyl group introduces aromatic heterocycle interactions, useful in kinase inhibitor design .

- tert-Butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate : Sulfonamide functionality enhances hydrogen-bonding capacity and acidity, relevant for protease inhibition .

- tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate: Bulky cyclohexyl-dibenzylamino substituent increases steric hindrance, affecting conformational flexibility .

Biological Activity

Introduction

Tert-butyl 4-(4-amino-3-methylbenzyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-amino-3-methylbenzyl chloride and piperazine-1-carboxylate .

- Reaction Conditions : The reaction is conducted in organic solvents such as dichloromethane or dimethylformamide at temperatures ranging from 0°C to 25°C, using a base like triethylamine as a catalyst.

- Purification : The product is purified through recrystallization or column chromatography to achieve the desired purity .

| Property | Value |

|---|---|

| Molecular Formula | C17H27N3O2 |

| Molecular Weight | 305.415 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 425.0 ± 45.0 °C at 760 mmHg |

| Flash Point | 210.8 ± 28.7 °C |

| LogP | 1.66 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Interaction : The amino group in the benzyl moiety can form hydrogen bonds with biological macromolecules, influencing their activity.

- Enzyme Modulation : The piperazine ring interacts with enzymes and receptors, modulating their function, which can lead to various pharmacological effects .

Pharmacological Effects

Research has indicated that this compound exhibits a range of biological activities, including:

- Anticancer Properties : In vitro studies have shown that derivatives of piperazine compounds can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds similar to tert-butyl piperazines have demonstrated cytotoxic activity against human T acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study focused on the cytotoxic effects of piperazine derivatives found that certain analogs exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating significant anticancer potential .

In Vivo Studies

In vivo pharmacokinetic studies have shown that compounds related to tert-butyl piperazines possess favorable absorption and bioavailability profiles. For example, one study reported an oral bioavailability of 42% for a structurally similar compound in mouse models .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet (~1.4 ppm for 9H), while the piperazine protons resonate between 2.5–3.5 ppm. The aromatic protons of the benzyl group show splitting patterns confirming substitution .

- HPLC-MS : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. The molecular ion [M+H]⁺ should match the theoretical mass (e.g., m/z 335.4 for C₁₈H₂₇N₃O₂) .

- X-ray Crystallography : For absolute configuration verification, grow single crystals via slow evaporation (solvent: EtOAc/hexanes) and analyze using Cu-Kα radiation .

Validation : Cross-reference spectral data with structurally similar piperazine derivatives (e.g., tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate) to confirm substituent effects .

What strategies are effective in resolving discrepancies in biological activity data (e.g., IC₅₀ variations) across different assays?

Q. Advanced Research Focus

- Assay Standardization : Use internal controls (e.g., known kinase inhibitors) to normalize enzymatic activity measurements. Address solvent effects (DMSO concentration ≤1%) .

- SAR Analysis : Compare activity trends with analogs (e.g., tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate) to identify substituent-specific effects. For instance, the 3-methyl group may enhance lipophilicity and membrane permeability .

- Data Reconciliation : Apply multivariate statistics (PCA or cluster analysis) to isolate variables (e.g., cell line variability, incubation time) causing IC₅₀ discrepancies .

How does the tert-butyl carbamate group influence the compound's stability and reactivity in subsequent derivatization reactions?

Q. Advanced Research Focus

- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA in DCM). This allows selective modification of the piperazine ring while preserving the benzyl substituent .

- Reactivity : The electron-withdrawing carbamate reduces nucleophilicity at the piperazine nitrogen, directing electrophilic attacks to the benzyl aromatic ring. For example, nitration occurs preferentially at the 4-position of the benzyl group .

- Derivatization : Post-Boc removal, the free amine can undergo acylations or Suzuki couplings. Use coupling agents like HATU for amide bond formation with carboxylic acids .

What computational methods are suitable for predicting target interactions of this piperazine derivative?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., serotonin receptors). The 3-methylbenzyl group may occupy hydrophobic pockets, as seen in similar piperazine-based ligands .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO/LUMO energies) influencing redox activity or binding affinity .

- MD Simulations : Simulate solvation dynamics (water/octanol) to estimate logP and correlate with experimental permeability data .

How can SAR studies elucidate the role of the 3-methylbenzyl substituent in modulating pharmacological activity?

Q. Advanced Research Focus

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., 3-fluoro, 3-methoxy) and compare bioactivity. Methyl groups often enhance metabolic stability by blocking oxidative sites .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical steric and electronic features. The 3-methyl group may fill a steric "hotspot" in target binding pockets .

- In Silico Profiling : Use QSAR models to predict how substituent bulk (e.g., Verloop parameters) correlates with activity trends in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.